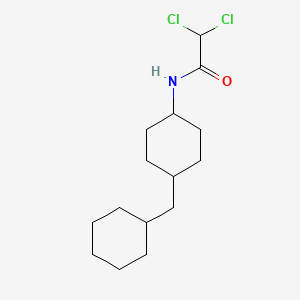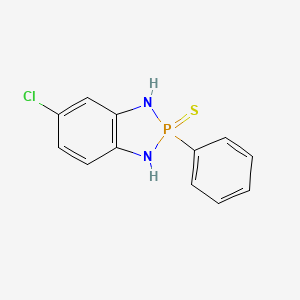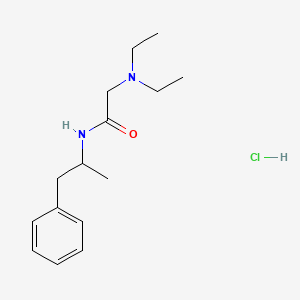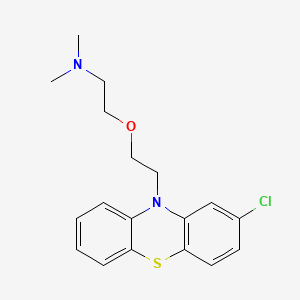![molecular formula C20H20N2O3 B12808019 2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 53555-71-8](/img/structure/B12808019.png)
2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound with the molecular formula C20H20N2O3. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . The structure of this compound includes a tetrahydro-pyrrolo[3,4-d]isoxazole core with diphenyl and propyl substituents, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes, which react under mild conditions to form the isoxazole ring . Another approach includes the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as gold or platinum may be employed to facilitate the cyclization process, and advanced purification techniques like chromatography can be used to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been reported to exhibit inhibitory activity against Hsp90 and HDAC6, which are involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromo-2-hydroxyphenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione stands out due to its unique combination of diphenyl and propyl substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Número CAS |
53555-71-8 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2,5-diphenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C20H20N2O3/c1-2-9-16-17-18(25-22(16)15-12-7-4-8-13-15)20(24)21(19(17)23)14-10-5-3-6-11-14/h3-8,10-13,16-18H,2,9H2,1H3 |
Clave InChI |
GIMFMMZYZOBIBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)



![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)

